4-(Trifluoromethyl)oxolane-2-carboxylic acid
Description
4-(Trifluoromethyl)oxolane-2-carboxylic acid is a fluorinated derivative of oxolane (tetrahydrofuran) with a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 2. This compound is of interest due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced metabolic stability, lipophilicity, and electron-withdrawing effects .
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJYCMUQLBOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of oxolane-2-carboxylic acid with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)oxolane-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxolane compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogenating agents). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various oxolane derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, making 4-(trifluoromethyl)oxolane-2-carboxylic acid a valuable scaffold in drug design. Research indicates that compounds containing this moiety often exhibit improved metabolic stability and bioavailability. For instance, studies have shown that trifluoromethyl-containing drugs have enhanced potency against certain biological targets due to their lipophilicity and electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .
2. Antimicrobial Activity
Recent investigations into the antimicrobial properties of compounds derived from this compound have yielded promising results. The incorporation of the trifluoromethyl group has been linked to increased activity against various pathogens, including resistant strains of bacteria and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents .
Agrochemical Applications
1. Herbicides and Pesticides
The application of this compound in agrochemicals is noteworthy. The trifluoromethyl group enhances the herbicidal activity of pyrimidine derivatives by affecting their interaction with plant enzymes involved in growth regulation. Compounds derived from this acid have been explored for their ability to inhibit specific plant growth regulators, thereby exhibiting potential as effective herbicides .
2. Insecticides
In addition to herbicidal applications, derivatives of this compound have been investigated for insecticidal properties. The unique electronic characteristics imparted by the trifluoromethyl group can enhance the efficacy of these compounds against agricultural pests, providing an avenue for developing safer and more effective pest control agents .
Materials Science Applications
1. Fluorinated Polymers
The incorporation of this compound into polymer matrices has been studied for its ability to impart desirable properties such as chemical resistance, thermal stability, and low surface energy. These characteristics make fluorinated polymers suitable for applications in coatings, adhesives, and advanced materials used in harsh environments .
2. Surface Modifications
Research has shown that applying this compound in surface treatments can enhance the hydrophobicity and oleophobicity of materials. Such modifications are beneficial in various industries, including electronics and textiles, where resistance to moisture and oils is critical .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that specific derivatives exhibited minimum inhibitory concentrations significantly lower than those of traditional antibiotics, suggesting a potential new class of antimicrobial agents .
Case Study 2: Agrochemical Development
In another study focused on agrochemical applications, researchers synthesized a series of pyrimidine derivatives based on this compound. These compounds were tested for their herbicidal activity against Amaranthus retroflexus, with several candidates showing over 80% inhibition at low concentrations, demonstrating their potential as effective herbicides .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the oxolane-carboxylic acid backbone but differ in substituents, leading to variations in properties:
Physicochemical Properties
- Acidity: The -CF₃ group in this compound increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4–5) .
- Lipophilicity: LogP values are influenced by substituents. For example, the phenyl-CF₃ analog (LogP ~2.8) is more lipophilic than the parent compound (LogP ~1.5), while the Boc-protected amino derivative (LogP ~0.9) is more hydrophilic .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The -CF₃ group may raise decomposition temperatures (>200°C) compared to methyl or hydroxyl analogs .
Biological Activity
4-(Trifluoromethyl)oxolane-2-carboxylic acid is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's efficacy in various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.12 g/mol. The presence of the trifluoromethyl group (-CF3) significantly alters the electronic properties of the molecule, potentially influencing its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating its potential in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : The compound could interact with specific cellular receptors, altering signal transduction pathways that lead to therapeutic effects.
- Gene Expression Modulation : It may influence the expression of genes linked to various biological processes, enhancing its therapeutic potential.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anti-inflammatory Effects :
- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential for treating inflammatory diseases.
-
Cytotoxicity Against Cancer Cells :
- A recent experiment assessed its cytotoxic effects on human breast cancer MCF-7 cells, revealing an IC50 value of approximately 15 µM after 48 hours of treatment.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for 4-(Trifluoromethyl)oxolane-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves functionalizing an oxolane (tetrahydrofuran) ring with trifluoromethyl and carboxylic acid groups. A plausible route includes:
- Step 1: Starting with oxolane-2-carboxylic acid derivatives (e.g., (R)-(+)-2-Tetrahydrofuroic acid, as in ) and introducing the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
- Step 2: Optimize reaction conditions (e.g., using trifluoromethylation reagents like Togni’s reagent or Umemoto’s reagent) under anhydrous conditions with catalysts such as Cu(I) or photoredox systems .
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Key Considerations:
- Monitor steric hindrance from the oxolane ring during trifluoromethylation.
- Use inert atmosphere (N₂/Ar) to prevent side reactions with moisture-sensitive reagents .
Advanced: How can enantiomeric resolution be achieved for this compound?
Methodological Answer:
Chiral separation techniques are critical due to potential stereoisomerism in the oxolane ring:
- Chiral HPLC: Use a Chiralpak® IA or IB column with n-hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Adjust flow rate (1.0 mL/min) and UV detection at 210 nm .
- Crystallization: Co-crystallize with a chiral resolving agent (e.g., (R)-1-phenylethylamine) in ethanol/water mixtures.
- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra with known standards.
Data Interpretation:
- Retention time shifts in chiral HPLC indicate enantiomer separation.
- Match optical rotation values ([α]D²⁵) with literature for configuration assignment .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C/DEPT-135):
- ¹H NMR (DMSO-d₆): Identify oxolane ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 12–13 ppm).
- ¹³C NMR: Confirm trifluoromethyl (CF₃) carbon at δ ~120 ppm (q, J = 280–300 Hz) and carboxylic acid carbonyl at δ ~170 ppm.
- FT-IR: Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ with <3 ppm error .
Note: Solvent effects (e.g., DMSO vs. CDCl₃) may cause chemical shift variability in NMR; always report solvent .
Advanced: How to address discrepancies in reported reaction yields or spectroscopic data?
Methodological Answer:
- Yield Discrepancies:
- NMR Data Variability:
- Re-measure in standardized solvents (e.g., DMSO-d₆) and temperatures (25°C).
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals from the oxolane and CF₃ groups .
Case Example:
If a reported ¹H NMR lacks splitting for oxolane protons, check for dynamic effects (e.g., ring puckering) via variable-temperature NMR .
Basic: What safety protocols apply for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.
- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste.
- Storage: Keep in sealed containers under argon at –20°C to prevent hydrolysis of the CF₃ group .
First Aid:
- Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; monitor for respiratory distress .
Advanced: How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., cyclooxygenase-2).
- Prepare ligand: Optimize geometry with Gaussian16 (DFT/B3LYP/6-31G*).
- Grid box size: 25 ų centered on active site (PDB: 5KIR).
- MD Simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD and binding free energy (MM-PBSA) .
Validation:
- Compare computational binding affinities (ΔG) with experimental IC₅₀ values from enzyme assays.
- Mutate key residues (e.g., Arg120 in COX-2) to validate interaction hotspots .
Basic: What are the key functional groups influencing reactivity?
Methodological Answer:
- Carboxylic Acid (–COOH): Participates in acid-base reactions, esterification, and amide coupling (e.g., EDC/HOBt activation).
- Trifluoromethyl (–CF₃): Enhances metabolic stability and lipophilicity; resistant to nucleophilic substitution.
- Oxolane Ring: Provides rigidity; susceptible to ring-opening under strong acids/bases (e.g., H₂SO₄) .
Reactivity Example:
- Esterification: React with methanol/H₂SO₄ to form methyl ester (monitor by TLC, Rf ~0.5 in 3:1 hexane/EtOAc).
- Decarboxylation Risk: Avoid prolonged heating >100°C without inert atmosphere .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Process Chemistry:
- Replace batch with flow chemistry for trifluoromethylation (residence time: 30 min, 80°C).
- Use continuous extraction (centrifugal separators) to isolate the product.
- Green Chemistry:
Yield Optimization:
- Design of Experiments (DoE) to screen parameters (temperature, stoichiometry).
- PAT tools (ReactIR) for real-time monitoring of CF₃ group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
